6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxamide
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Overview
Description
6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxamide is a heterocyclic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
The synthesis of 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-4-methyl-1,3-benzothiazole with an appropriate carboxamide derivative under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol, and a catalyst, such as piperidine . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . Additionally, the compound may interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation . Molecular docking studies have provided insights into its binding interactions with target proteins, further elucidating its mechanism of action .
Comparison with Similar Compounds
6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxamide can be compared with other benzothiazole derivatives, such as:
6-Methoxy-2-methylbenzothiazole: Similar in structure but lacks the carboxamide group, resulting in different biological activities.
4-Methyl-1,3-benzothiazole-2-carboxamide: Lacks the methoxy group, which may affect its solubility and reactivity.
2-Amino-6-methoxybenzothiazole: Contains an amino group instead of a carboxamide group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10N2O2S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
6-methoxy-4-methyl-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-6(14-2)4-7-8(5)12-10(15-7)9(11)13/h3-4H,1-2H3,(H2,11,13) |
InChI Key |
XPWKPTVOYRLQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)C(=O)N)OC |
Origin of Product |
United States |
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